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molecular formula C14H28N2S4 B8402021 Disulfide, bis(dipropylthiocarbamoyl) CAS No. 2556-42-5

Disulfide, bis(dipropylthiocarbamoyl)

Cat. No. B8402021
M. Wt: 352.7 g/mol
InChI Key: ICEXLMACENYGPP-UHFFFAOYSA-N
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Patent
US04459424

Procedure details

20.2 g (0.2 mol) of di-n-propylamine, 24.4 mg (0.1×10-3 mol) of Mn(CH3COO)2.4H2O and 100 g of isopropanol were charged to the reaction equipment described in Example 1. 16.0 g (0.21 mol) of carbon disulfide were added thereto, and the resulting solution was heated to 50° C., treated with oxygen at a pressure of 1.7 bar, and stirred vigorously. An immediate absorption of oxygen was observed and the reaction ceased after 75 minutes. 35.1 g of a white, crystalline product were obtained by concentrating and cooling the reaction solution. Upon analysis, the product was found to correspond to tetra-n-propyl thiuram disulfide (yield=99.2% of theoretical, FP=60° C.).
Quantity
20.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Mn(CH3COO)2.4H2O
Quantity
24.4 mg
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].[C:8](=[S:10])=[S:9].O=O>C(O)(C)C>[CH2:1]([N:4]([CH2:5][CH2:6][CH3:7])[C:8](=[S:10])[S:9][S:9][C:8](=[S:10])[N:4]([CH2:5][CH2:6][CH3:7])[CH2:1][CH2:2][CH3:3])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
C(CC)NCCC
Name
Mn(CH3COO)2.4H2O
Quantity
24.4 mg
Type
reactant
Smiles
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An immediate absorption of oxygen
CUSTOM
Type
CUSTOM
Details
35.1 g of a white, crystalline product were obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating
TEMPERATURE
Type
TEMPERATURE
Details
cooling the reaction solution

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
C(CC)N(C(SSC(N(CCC)CCC)=S)=S)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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